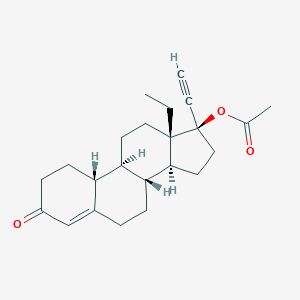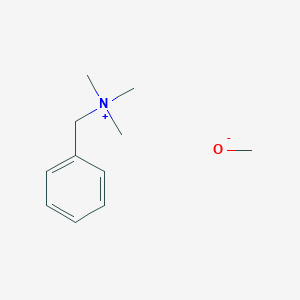
4-(Tetradecyloxy)benzoic acid
Vue d'ensemble
Description
4-(Tetradecyloxy)benzoic acid: is an organic compound with the molecular formula C21H34O3 and a molecular weight of 334.503 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the hydroxyl group is replaced by a tetradecyloxy group. This compound is known for its unique properties and applications in various fields, including material science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(Tetradecyloxy)benzoic acid typically involves the etherification of 4-hydroxybenzoic acid with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same etherification reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions:
4-(Tetradecyloxy)benzoic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions:
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Esterification: Esters of this compound.
Reduction: 4-(Tetradecyloxy)benzyl alcohol.
Substitution: Substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-(Tetradecyloxy)benzoic acid has several scientific research applications:
Material Science: Used in the synthesis of liquid crystals and dendrimers due to its ability to form ordered structures.
Organic Chemistry: Serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a surfactant in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 4-(Tetradecyloxy)benzoic acid is primarily based on its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The tetradecyloxy group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and interact with membrane proteins. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of active pharmaceutical ingredients across cell membranes .
Comparaison Avec Des Composés Similaires
- 4-(Hexadecyloxy)benzoic acid
- 4-(Octadecyloxy)benzoic acid
- 4-(Decyloxy)benzoic acid
Comparison:
4-(Tetradecyloxy)benzoic acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, it exhibits different melting points, solubility, and liquid crystalline behavior. These properties make it particularly suitable for applications in material science and organic synthesis .
Propriétés
IUPAC Name |
4-tetradecoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-20-16-14-19(15-17-20)21(22)23/h14-17H,2-13,18H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQJZPIGHPAOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302475 | |
| Record name | 4-(tetradecyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15872-46-5 | |
| Record name | NSC151187 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(tetradecyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Tetradecyloxy)benzoic acid contribute to the formation of liquid crystals?
A: While not directly synthesized in the provided research papers [, , , ], this compound shares structural similarities with the 4-(alkoxy)benzoic acid derivatives investigated. These studies demonstrate that 4-(alkoxy)benzoic acids can act as hydrogen-bond donors, interacting with suitable acceptor groups within polymer chains. This interaction leads to the formation of supramolecular structures, which can exhibit liquid crystalline phases. [, , , ] The long alkyl chain in this compound (specifically, the tetradecyloxy group) is expected to influence the self-assembly and liquid crystalline behavior of these supramolecular systems.
Q2: What are the potential advantages of using hydrogen-bonded complexes, like those formed with 4-(alkoxy)benzoic acids, in liquid crystalline materials?
A2: The research highlights that hydrogen-bonded liquid crystals offer several advantages, including:
- Reversibility: The hydrogen bonds can break and reform under specific conditions (like temperature changes), leading to interesting phase transitions and dynamic behavior. [, ]
- Processability: These materials often have lower melting points compared to their covalently bonded counterparts, making them easier to process. [, ]
- Tunability: By modifying the structure of both the hydrogen bond donor (like this compound) and the acceptor, one can fine-tune the properties of the resulting liquid crystalline material. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)








![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)

